N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769535
InChI: InChI=1S/C17H18ClFN6O2/c1-2-26-15-8-12(9-21-25-17(20)22-23-24-25)7-14(18)16(15)27-10-11-3-5-13(19)6-4-11/h3-8,21H,2,9-10H2,1H3,(H2,20,22,24)
SMILES: CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=C(C=C3)F
Molecular Formula: C17H18ClFN6O2
Molecular Weight: 392.8 g/mol

N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

CAS No.:

Cat. No.: VC0769535

Molecular Formula: C17H18ClFN6O2

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine -

Specification

Molecular Formula C17H18ClFN6O2
Molecular Weight 392.8 g/mol
IUPAC Name 1-N-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine
Standard InChI InChI=1S/C17H18ClFN6O2/c1-2-26-15-8-12(9-21-25-17(20)22-23-24-25)7-14(18)16(15)27-10-11-3-5-13(19)6-4-11/h3-8,21H,2,9-10H2,1H3,(H2,20,22,24)
Standard InChI Key ZDKGMVSCCPSMRF-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=C(C=C3)F
Canonical SMILES CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=C(C=C3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator